

Spectroscopic data for 4- Propylbenzenesulfonamide (NMR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Propylbenzenesulfonamide

Cat. No.: B072257

[Get Quote](#)

A Comprehensive Technical Guide to the Spectroscopic Data of **4-
Propylbenzenesulfonamide**

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of a compound is paramount for its identification, purity assessment, and structural elucidation. This guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **4-
Propylbenzenesulfonamide**. The information herein is compiled from spectral data of structurally analogous compounds and established spectroscopic principles.

Chemical Structure and Properties

IUPAC Name: **4-propylbenzenesulfonamide** Molecular Formula: C₉H₁₃NO₂S
Molecular Weight: 199.27 g/mol

Spectroscopic Data

The following tables summarize the anticipated quantitative NMR and Mass Spectrometry data for **4-Propylbenzenesulfonamide**. These values are predicted based on the analysis of similar structures and established chemical shift/fragmentation patterns.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for **4-
Propylbenzenesulfonamide** (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
~7.85	d	~8.4	2H	Ar-H (ortho to SO ₂ NH ₂)
~7.35	d	~8.4	2H	Ar-H (ortho to propyl)
~4.80	br s	-	2H	SO ₂ NH ₂
~2.65	t	~7.6	2H	Ar-CH ₂ -CH ₂ -CH ₃
~1.65	sextet	~7.5	2H	Ar-CH ₂ -CH ₂ -CH ₃
~0.95	t	~7.4	3H	Ar-CH ₂ -CH ₂ -CH ₃

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts for **4-Propylbenzenesulfonamide** (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ) ppm	Carbon Assignment
~148.0	Ar-C (ipso, attached to propyl)
~140.0	Ar-C (ipso, attached to SO ₂ NH ₂)
~129.0	Ar-CH (ortho to propyl)
~126.5	Ar-CH (ortho to SO ₂ NH ₂)
~37.5	Ar-CH ₂ -CH ₂ -CH ₃
~24.0	Ar-CH ₂ -CH ₂ -CH ₃
~13.5	Ar-CH ₂ -CH ₂ -CH ₃

Mass Spectrometry

Table 3: Predicted Mass Spectrometry Fragmentation for **4-Propylbenzenesulfonamide** (Electron Ionization - EI)

m/z	Relative Intensity	Proposed Fragment
199	Moderate	$[M]^+$
155	High	$[M - C_3H_7]^+$ (loss of propyl group)
134	Moderate	$[M - SO_2NH_2]^+$
91	High	$[C_7H_7]^+$ (tropylium ion)
77	Moderate	$[C_6H_5]^+$
65	Moderate	$[SO_2NH]^+$ or loss of SO_2 from a rearranged ion

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectroscopic data for **4-Propylbenzenesulfonamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Accurately weigh 5-10 mg of high-purity **4-Propylbenzenesulfonamide**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform ($CDCl_3$) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.

1H NMR Data Acquisition:

- Spectrometer: 400 MHz NMR spectrometer.
- Pulse Program: Standard single-pulse sequence.

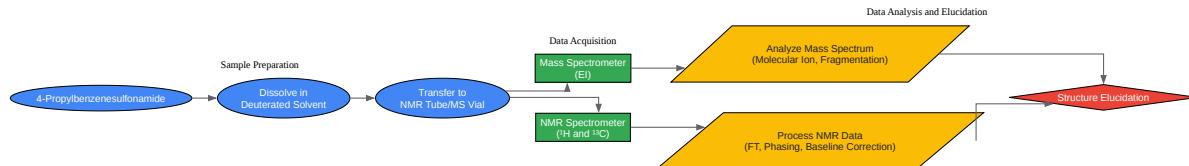
- Acquisition Parameters:
 - Spectral Width: -2 to 12 ppm.
 - Number of Scans: 16-64 (to achieve adequate signal-to-noise).
 - Relaxation Delay: 1.0 s.
 - Acquisition Time: ~4 s.
- Processing: Apply a Fourier transform to the free induction decay (FID) with a line broadening of 0.3 Hz. Phase and baseline correct the resulting spectrum.

¹³C NMR Data Acquisition:

- Spectrometer: 100 MHz NMR spectrometer.
- Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
- Acquisition Parameters:
 - Spectral Width: 0 to 220 ppm.
 - Number of Scans: 1024 or more for a good signal-to-noise ratio.
 - Relaxation Delay: 2.0 s.
- Processing: Apply a Fourier transform to the FID with a line broadening of 1.0 Hz. Phase and baseline correct the spectrum.

Mass Spectrometry (MS)

Sample Preparation:


- Prepare a dilute solution of **4-Propylbenzenesulfonamide** in a volatile organic solvent such as methanol or acetonitrile (approximately 1 mg/mL).

Data Acquisition (Electron Ionization - EI):

- Mass Spectrometer: A mass spectrometer equipped with an electron ionization source.
- Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
- Ionization Parameters:
 - Ionization Energy: 70 eV.
 - Source Temperature: 200-250 °C.
- Mass Analysis: Scan a mass range of m/z 40-500.

Visualization of Methodologies

The following diagrams, created using the DOT language, illustrate the logical workflows for the spectroscopic analysis and structural elucidation of **4-Propylbenzenesulfonamide**.

[Click to download full resolution via product page](#)

Spectroscopic analysis workflow for **4-Propylbenzenesulfonamide**.

Logical relationship for structural assignment.

- To cite this document: BenchChem. [Spectroscopic data for 4-Propylbenzenesulfonamide (NMR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b072257#spectroscopic-data-for-4-propylbenzenesulfonamide-nmr-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com